![molecular formula C17H18BrNO2 B1451139 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide CAS No. 1138442-41-7](/img/structure/B1451139.png)
2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide
Descripción general
Descripción
“2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide” is a biochemical compound used for proteomics research . It has a molecular weight of 348.23 and a molecular formula of C17H18BrNO2 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide” can be represented by the SMILES notation: C1=CC=C (C=C1)CCCOC2=CC=C (C=C2)NC (=O)CBr . This indicates the presence of a phenyl group, a propoxy group, and a bromoacetamide group in the molecule.Aplicaciones Científicas De Investigación
Enantioselective Synthesis
One significant application in scientific research for compounds structurally related to 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide is in the field of enantioselective synthesis. For instance, Lund et al. (2016) demonstrated the highly enantioselective synthesis of both enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, utilizing lipase B from Candida antarctica as a catalyst, which serves as a building block for the cardioselective β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).
Antimicrobial Activity
Another area of research is the exploration of antimicrobial properties. Fuloria et al. (2014) synthesized derivatives of a compound similar to 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide, which exhibited notable antimicrobial activities. This suggests potential applications of such compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Pharmacological Potential
Research into pharmacological applications is also prevalent. Rani et al. (2016) synthesized acetamide derivatives for evaluation as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This highlights the potential therapeutic applications of these compounds in treating various conditions (Rani, Pal, Hegde, & Hashim, 2016).
Microwave-Assisted Synthesis
Microwave-assisted synthesis is another application, providing efficient and rapid synthesis methods for related compounds. Ghazzali et al. (2012) demonstrated the microwave-promoted condensation of N-acylisatin or N-propionylisatin with various aniline derivatives, leading to novel compounds with antimicrobial activity (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-8-10-16(11-9-15)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDPTHOKRYHFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



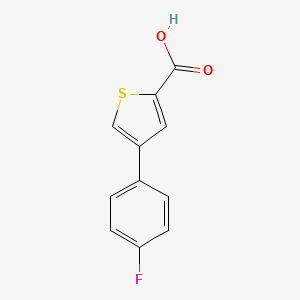

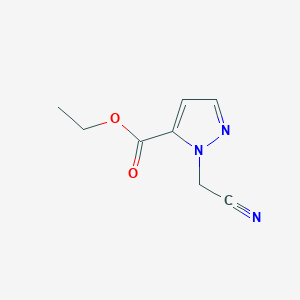
![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)
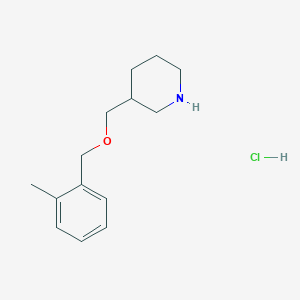
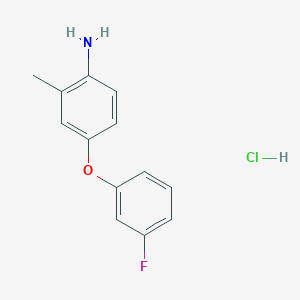
![3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1451063.png)

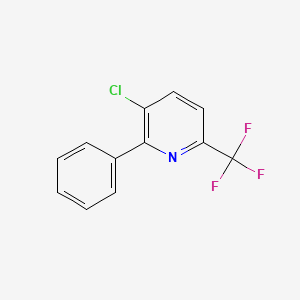
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B1451067.png)
![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)


